[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
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Overview
Description
The compound [(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate is a complex organic molecule with a unique structure. It is classified as a cardenolide glycoside, which is a type of steroid glycoside. These compounds are known for their biological activities, particularly in the field of cardiology, where they are used for their cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants that produce cardenolide glycosides, followed by purification and chemical modification to obtain the desired acetate form. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce new functional groups, such as methoxy or acetoxy groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cardenolide glycosides and their derivatives .
Biology
Biologically, the compound is of interest due to its cardioprotective properties. It is studied for its potential to prevent or mitigate heart damage, making it a valuable compound in cardiovascular research .
Medicine
In medicine, the compound is explored for its therapeutic potential. Its cardioprotective effects make it a candidate for developing new treatments for heart diseases .
Industry
Industrially, the compound can be used in the production of pharmaceuticals and other biologically active substances. Its unique properties make it a valuable component in various industrial applications .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It is known to interact with cardiac glycoside receptors, leading to increased calcium ion concentration in cardiac cells. This results in enhanced cardiac contractility and improved heart function. The pathways involved include the inhibition of the sodium-potassium ATPase pump, which plays a crucial role in regulating ion balance in cardiac cells .
Comparison with Similar Compounds
Similar Compounds
Sarmentoside B: Another cardenolide glycoside with similar cardioprotective properties.
Steroid Saponins: Compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of [(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate lies in its specific functional groups and stereochemistry, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C32H48O9 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30-,31+,32-/m0/s1 |
InChI Key |
JLPDBLFIVFSOCC-VHHKNFGBSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O |
Origin of Product |
United States |
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